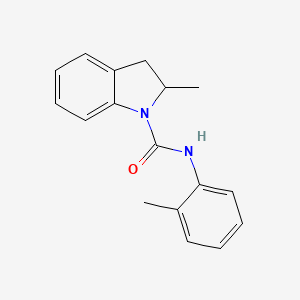
2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide, also known as MEAI, is a synthetic compound that belongs to the indolinecarboxamide family. It is a psychoactive substance that has been studied for its potential use in scientific research. MEAI has been found to have interesting effects on the human brain, and it is believed to have potential therapeutic benefits for certain neurological disorders.
作用机制
The exact mechanism of action of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has been found to increase the release of these neurotransmitters, which may contribute to its cognitive-enhancing and neuroprotective effects.
Biochemical and Physiological Effects:
2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has been found to have a number of biochemical and physiological effects on the human body. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has also been found to enhance cognitive function and improve memory in animal studies. Additionally, 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has been found to have neuroprotective effects, which may make it a potential therapeutic agent for certain neurological disorders.
实验室实验的优点和局限性
One advantage of using 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide in lab experiments is its potential to enhance cognitive function and improve memory. This may be useful in studies that require subjects to perform cognitive tasks or remember specific information. Additionally, 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has been found to have neuroprotective effects, which may be useful in studies that aim to investigate potential treatments for neurological disorders. However, one limitation of using 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide in lab experiments is its potential to cause adverse effects on the human body. Further research is needed to fully understand the safety profile of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide.
未来方向
There are a number of future directions for research on 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the neuroprotective effects of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide and its potential as a therapeutic agent. Additionally, more research is needed to fully understand the mechanism of action of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide and its effects on the human brain. Finally, studies are needed to investigate the safety profile of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide and its potential for adverse effects on the human body.
合成方法
The synthesis of 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide involves the reaction of 2-methylphenylhydrazine with 2-acetylindole in the presence of acetic acid and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide in its hydrochloride salt form.
科学研究应用
2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have interesting effects on the human brain, including its ability to enhance cognitive function and improve memory. 2-methyl-N-(2-methylphenyl)-1-indolinecarboxamide has also been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-methyl-N-(2-methylphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-7-3-5-9-15(12)18-17(20)19-13(2)11-14-8-4-6-10-16(14)19/h3-10,13H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTPXXVLRYNHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

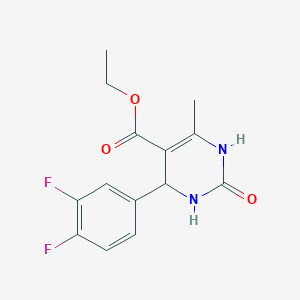
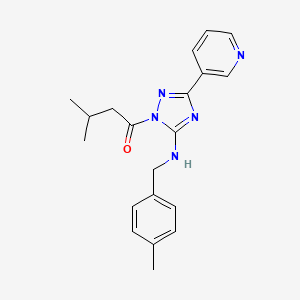
![ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate](/img/structure/B5486234.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5486241.png)
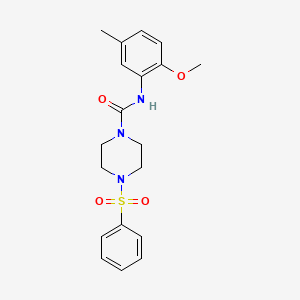
![3-allyl-5-{2-[2-(2-allylphenoxy)ethoxy]-5-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486250.png)
![5-methyl-2-phenyl-4-[(2-propoxy-1-naphthyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5486258.png)
![2-{4-allyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5486263.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5486269.png)
![3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5486282.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-ethylpiperazine](/img/structure/B5486296.png)
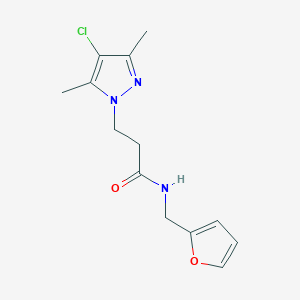

![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5486344.png)